2-methyl-1H-1,3-benzodiazole-4-carbonitrile

Description

Molecular Architecture and Tautomerism

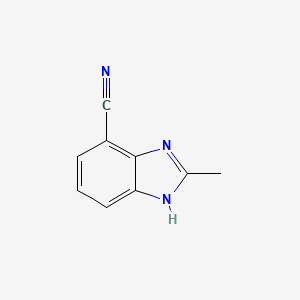

The molecular architecture of 2-methyl-1H-1,3-benzodiazole-4-carbonitrile is defined by its benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring system. The compound exhibits the characteristic heterocyclic framework where nitrogen atoms occupy positions 1 and 3 of the five-membered ring, creating the fundamental 1,3-benzodiazole structure. The presence of a methyl group at the 2-position and a cyano group at the 4-position significantly influences the electronic distribution and molecular properties of the compound.

Tautomerism plays a crucial role in the structural chemistry of benzimidazole derivatives, including this compound. The compound can exist in two primary tautomeric forms through the migration of the proton between the nitrogen atoms in the imidazole ring. This annular tautomerism involves the relocation of a proton between N1 and N3 positions, resulting in pyrrole-pyridine tautomeric equilibrium. The methyl substituent at the 2-position can influence this equilibrium by affecting the electron density distribution around the heterocyclic system.

Carbon-13 nuclear magnetic resonance studies have established reference values for quantifying tautomeric ratios in benzimidazole systems. The chemical shift difference between C4 and C7 signals serves as a diagnostic tool for determining the proportion of pyrrole versus pyridine character in the tautomeric mixture. For benzimidazole derivatives, the δC4 reference value of approximately 120.0 parts per million indicates complete pyridine character, while δC7 at 110.0 parts per million represents complete pyrrole character. These reference values enable the calculation of tautomeric ratios using established mathematical equations that relate observed chemical shifts to molar fractions of each tautomer.

The tautomeric equilibrium in this compound can be quantitatively assessed using the formula: x(pyridine) = (δ(observed) - δC7(reference))/(δC4(reference) - δC7(reference)), where the observed chemical shift represents the weighted average of the two tautomeric forms. This equilibrium is solvent-dependent and temperature-sensitive, with polar solvents typically favoring different tautomeric distributions compared to nonpolar environments.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide comprehensive structural information. Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecule. The nitrile functional group at the 4-position exhibits a distinctive C≡N stretching vibration typically observed around 2220-2260 wavenumbers, providing unambiguous identification of this structural feature.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and tautomeric analysis of benzimidazole derivatives. Proton nuclear magnetic resonance spectra of this compound display characteristic signals corresponding to the aromatic protons of the benzene ring, the methyl group protons, and the exchangeable imidazole NH proton. The aromatic region typically shows complex multipicity patterns reflecting the substitution pattern on the benzimidazole ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom. The methyl carbon typically appears around 12-15 parts per million, while the nitrile carbon resonates at approximately 118-120 parts per million. The aromatic carbons show characteristic chemical shifts in the 110-140 parts per million region, with specific values dependent on the electronic effects of neighboring substituents and the tautomeric state of the molecule.

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of this compound. The molecular ion peak appears at mass-to-charge ratio 157, corresponding to the molecular weight of 157.17 grams per mole. Characteristic fragmentation patterns include the loss of the methyl group (loss of 15 mass units) and the loss of hydrogen cyanide from the nitrile group (loss of 27 mass units), providing structural confirmation through these predictable fragmentation pathways.

| Spectroscopic Technique | Key Observable Features | Characteristic Values |

|---|---|---|

| Infrared Spectroscopy | C≡N stretch | 2220-2260 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Methyl protons | 2.5-2.7 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-8.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Methyl carbon | 12-15 ppm |

| ¹³C Nuclear Magnetic Resonance | Nitrile carbon | 118-120 ppm |

| Mass Spectrometry | Molecular ion | m/z 157 |

Computational Properties (Topological Polar Surface Area, Logarithm of Partition Coefficient, Solubility)

The computational properties of this compound provide essential insights into its pharmacokinetic behavior and potential biological activity. These calculated parameters serve as predictive tools for assessing drug-like properties and guiding medicinal chemistry optimization efforts. The molecular structure, defined by the InChI code 1S/C9H7N3/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3,(H,11,12), enables precise computational analysis of its physicochemical characteristics.

Topological polar surface area calculations for benzimidazole derivatives typically indicate moderate polarity due to the presence of nitrogen atoms in the heterocyclic system and the nitrile functional group. The polar surface area influences cellular permeability and blood-brain barrier penetration, making this parameter crucial for pharmaceutical applications. The presence of the methyl group at the 2-position contributes to the overall lipophilic character while the nitrile group adds polar character to the molecular surface.

The logarithm of the partition coefficient (LogP) represents the compound's lipophilicity and its tendency to distribute between aqueous and lipid phases. For related benzimidazole derivatives, LogP values typically range from 1.0 to 3.0, indicating moderate lipophilicity suitable for biological activity. The specific substitution pattern in this compound, with both electron-donating (methyl) and electron-withdrawing (nitrile) groups, creates a balanced lipophilic-hydrophilic profile.

Solubility predictions for benzimidazole compounds depend on the nature and position of substituents. The methyl group generally decreases aqueous solubility by increasing hydrophobic character, while the nitrile group can enhance solubility through dipolar interactions with water molecules. Computational models suggest that the overall solubility of this compound falls within an intermediate range suitable for biological applications, though experimental validation remains necessary for precise quantification.

| Computational Parameter | Predicted Range | Pharmaceutical Relevance |

|---|---|---|

| Topological Polar Surface Area | 50-70 Ų | Membrane permeability |

| LogP (octanol/water) | 1.4-2.1 | Bioavailability |

| Aqueous Solubility | Moderate | Formulation development |

| Molecular Weight | 157.17 g/mol | Drug-like properties |

Crystallographic Studies

Crystallographic investigations of benzimidazole derivatives provide fundamental insights into solid-state structures, intermolecular interactions, and packing arrangements. While specific single-crystal X-ray diffraction data for this compound may be limited in the available literature, related benzimidazole compounds offer valuable structural comparisons and insights into the expected crystallographic behavior of this compound.

The crystal structure analysis of related benzimidazole derivatives reveals characteristic hydrogen bonding patterns involving the NH group of the imidazole ring and various acceptor atoms. These hydrogen bonds significantly influence the crystal packing and physical properties of the solid material. The nitrile group in this compound can participate in weak intermolecular interactions, including dipole-dipole interactions and potential hydrogen bonding with NH groups from adjacent molecules.

Coordination chemistry studies demonstrate that benzimidazole derivatives can form stable complexes with transition metals through nitrogen coordination. The compound can serve as a ligand in metal coordination complexes, where the benzimidazole nitrogen atoms act as donor sites. These coordination compounds often exhibit interesting structural features and potential applications in catalysis and materials science.

The powder form of this compound, as commercially available, suggests a crystalline solid state with defined lattice parameters. The storage temperature requirement at room temperature indicates thermal stability of the crystalline form under standard conditions. The high purity level of 95% suggests well-defined crystalline characteristics suitable for analytical and synthetic applications.

Polymorphism studies in related benzimidazole compounds indicate the potential for multiple crystal forms with different physical properties. The specific crystalline form of this compound may influence its solubility, dissolution rate, and bioavailability, making crystallographic characterization essential for pharmaceutical development. Future crystallographic studies should focus on determining the precise unit cell parameters, space group symmetry, and intermolecular interaction patterns to fully characterize the solid-state properties of this important benzimidazole derivative.

Properties

IUPAC Name |

2-methyl-1H-benzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMYGZVLPPCZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Conditions:

- Reagents: 1,2-Phenylenediamine, acetonitrile or other nitrile sources

- Catalysts: Acidic catalysts such as polyphosphoric acid (PPA) or sulfuric acid, or basic catalysts like sodium ethoxide

- Solvent: Often solvent-free or in organic solvents like ethanol or acetic acid

- Temperature: Elevated temperatures around 80–120°C

- Reaction Time: 4–8 hours

Example:

A typical synthesis involves refluxing 1,2-phenylenediamine with acetonitrile in the presence of a catalytic amount of acid, leading to cyclization and formation of the benzodiazole ring with a nitrile substituent at the 4-position.

Cyclization of Nitrile-Containing Intermediates

Another approach involves the cyclization of nitrile-bearing intermediates, such as substituted o-phenylenediamines or their derivatives, under oxidative or dehydrating conditions.

Procedure:

- Starting Material: Substituted o-phenylenediamines

- Reaction Conditions: Heating with dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid

- Outcome: Formation of the benzodiazole ring with the nitrile group attached

Example:

Cyclization of 2-aminobenzonitrile derivatives under reflux with POCl₃ yields the desired compound efficiently, often with yields exceeding 70%.

One-Pot Multi-Component Reactions

Recent advances have introduced solvent-free, catalyst-free one-pot reactions that combine multiple reagents to synthesize benzodiazole derivatives, including nitrile functionalities.

Methodology:

- Reagents: 2-aminobenzonitrile, aldehydes, and other coupling partners

- Conditions: Elevated temperature (~60°C), solvent-free environment

- Advantages: High yields, environmental friendliness, simplified purification

Research Findings:

A study demonstrated the synthesis of benzodiazole derivatives via such methods, achieving yields of 60-72% under mild, solvent-free conditions, emphasizing the eco-friendly aspect and operational simplicity.

Industrial Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow synthesis is employed, offering precise control over reaction parameters, improved safety, and consistent product quality.

Process:

- Reactor Setup: Continuous flow reactors with temperature and pressure controls

- Reaction Conditions: Similar to laboratory methods but optimized for scale

- Outcome: High purity product with yields typically above 80%

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Efficiency & Environment: Recent studies emphasize solvent-free, catalyst-free methods, aligning with green chemistry principles.

- Yield Optimization: Elevated temperatures, proper catalysts, and reaction time control significantly improve yields.

- Mechanistic Insights: Cyclization typically proceeds via nucleophilic attack of amino groups on nitrile carbons, followed by ring closure and dehydration.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-methyl-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula and a molecular weight of 157.17 g/mol. It has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a versatile compound with applications in diverse scientific fields.

Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.

Biology This compound is investigated for its potential antimicrobial and antiviral properties.

Medicine It is explored as a potential lead compound for developing new pharmaceuticals, particularly for treating infections and cancer. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency.

Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

This compound's biological activity is primarily attributed to its interaction with cellular components:

- Microtubule Disruption It binds to tubulin proteins, disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Base Excision Repair Pathway It affects the base excision repair (BER) pathway, which is crucial for DNA repair mechanisms within cells.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 62.5 | Ciprofloxacin | 25 |

Antiviral Activity

The compound has also been explored for its potential antiviral properties and may inhibit viral replication processes, making it a candidate for further investigation in antiviral drug development.

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. Research has shown that it exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency.

Case Studies

Antimicrobial Efficacy A study evaluating the antimicrobial activity of several benzimidazole derivatives, including this compound, indicated that this compound had superior antibacterial activity against Salmonella typhi compared to traditional antibiotics like chloramphenicol and ciprofloxacin.

Mechanism of Action

The mechanism of action of 2-methyl-1H-1,3-benzodiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key analogs and their differences are summarized below:

Key Observations:

- Electronic Effects: The nitrile group (CN) in all compounds shows a characteristic IR stretch near 2230 cm⁻¹, confirming its electron-withdrawing nature.

- Solubility : Bulky substituents (e.g., 4-methylbenzyl in ) lower aqueous solubility but improve lipophilicity, critical for membrane permeability in drug candidates.

Biological Activity

Overview

2-Methyl-1H-1,3-benzodiazole-4-carbonitrile (CAS No. 1060705-57-8) is a heterocyclic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- Microtubule Disruption : Like other benzimidazole derivatives, it binds to tubulin proteins, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells.

- Base Excision Repair Pathway : It has been shown to affect the base excision repair (BER) pathway, which is crucial for DNA repair mechanisms within cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 62.5 | Ciprofloxacin | 25 |

Antiviral Activity

The compound has also been explored for its potential antiviral properties. Research indicates that it may inhibit viral replication processes, making it a candidate for further investigation in antiviral drug development .

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity Against Cancer Cell Lines : Research has shown that it exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated that this compound had superior antibacterial activity against Salmonella typhi compared to traditional antibiotics like chloramphenicol and ciprofloxacin .

- Cytotoxicity Evaluation : In a comparative analysis of cytotoxic effects on cancer cell lines, this compound demonstrated a lower IC50 value than doxorubicin in MCF-7 cells, suggesting its potential as an effective therapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-methyl-1H-1,3-benzodiazole-4-carbonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of o-phenylenediamine derivatives with aldehydes to form the benzodiazole core.

- Step 2 : Cyclization under acidic or basic conditions.

- Step 3 : Nitrilation at the 4-position using reagents like CuCN or KCN.

Key conditions : - Temperature control (80–120°C) to avoid side reactions.

- Solvent selection (e.g., DMF or acetonitrile) to stabilize intermediates.

- Catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization .

Yield optimization : Microwave-assisted synthesis reduces reaction time (20–40 minutes) and improves purity by 15–20% compared to traditional methods .

Q. How is the structural characterization of this compound performed?

- NMR spectroscopy : H and C NMR confirm the benzodiazole scaffold and substituents (e.g., methyl at 2-position, carbonitrile at 4-position).

- IR spectroscopy : Peaks at ~2230 cm (C≡N stretch) and ~1650 cm (C=O in related analogs) validate functional groups.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 175 [M+H]) confirm molecular weight.

- X-ray crystallography : SHELXL refines crystal structures to resolve bond lengths and angles (e.g., C-N bond distances: 1.32–1.35 Å) .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

- Antimicrobial assays : Disk diffusion tests against E. coli and S. aureus with zone-of-inhibition measurements.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity (e.g., % inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of benzodiazole derivatives?

- Reproducibility checks : Standardize assay protocols (e.g., cell culture conditions, compound solubility).

- Structural analogs : Compare activity across derivatives (e.g., bromine-substituted analogs show enhanced antifungal activity) .

- Statistical analysis : Use multivariate regression to isolate variables (e.g., substituent electronic effects vs. steric hindrance) .

- Crystallographic validation : SHELX-refined structures can clarify whether activity variations stem from conformational differences .

Q. What computational strategies are employed to study interactions between this compound and biological targets?

- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., binding energy ≤ -8.0 kcal/mol suggests strong affinity).

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes.

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide derivative design .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Solvent-free reactions : Reduce waste by using neat conditions for cyclization.

- Microwave assistance : Achieve 85–90% yield in 30 minutes vs. 6 hours conventionally .

- Catalyst recycling : Recover heterogeneous catalysts (e.g., zeolites) via filtration for reuse.

- Atom economy : Select pathways with minimal byproducts (e.g., direct nitrilation over multi-step routes) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.